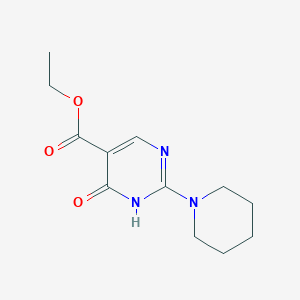

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both piperidine and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Mécanisme D'action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Analyse Biochimique

Biochemical Properties

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of target enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and van der Waals forces . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound can be actively transported into cells by membrane transporters and then distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-chloro-4-hydroxy-5-pyrimidinecarboxylate with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 80°C to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The piperidine moiety can be substituted with other amines or functional groups to create new compounds with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its therapeutic applications, making it a valuable candidate for further research and development.

Activité Biologique

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS No. 25693-43-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including case studies, data tables, and relevant literature.

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

CAS Number: 25693-43-0

The compound features a pyrimidine ring substituted with a piperidine group and a carboxylate moiety, which contributes to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting various enzymes and receptors involved in disease processes:

- Inhibition of Mycobacterium tuberculosis: In a study focused on high-throughput screening against Mycobacterium tuberculosis, this compound demonstrated notable inhibitory effects with an IC50 value indicating its potential as an antitubercular agent .

- Anticancer Activity: The compound has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM, suggesting it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Case Studies

-

Antitubercular Screening:

A recent study conducted by AbbVie screened approximately 100,000 compounds for their ability to inhibit M. tuberculosis. This compound was identified as one of the promising candidates, demonstrating significant activity against the pathogen without considerable cytotoxicity towards eukaryotic cells . -

Cancer Cell Line Studies:

In vitro studies involving MCF-7 and MDA-MB-231 cell lines showed that this compound not only inhibited cell proliferation but also induced apoptosis, evidenced by increased caspase activity in treated samples . The selectivity index suggests a favorable safety margin for potential therapeutic applications.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in animal models, with no acute toxicity observed at doses up to 2000 mg/kg in Kunming mice . This safety profile is crucial for further development as a therapeutic agent.

Propriétés

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRWQJOGNFOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365418 | |

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-43-0 | |

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.